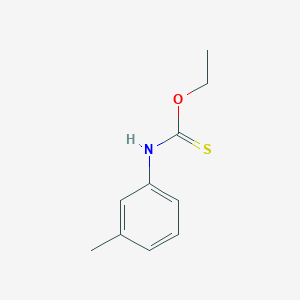

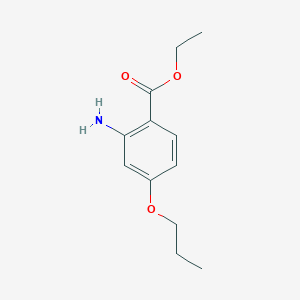

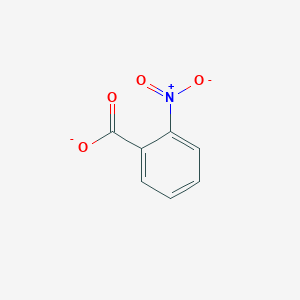

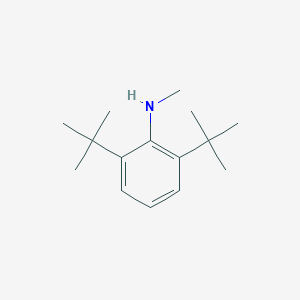

Ethyl 2-amino-4-propoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-Amino-4-Propoxybenzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is widely used due to its fast-acting and long-lasting effects. However, it is important to note that Benzocaine is not without its limitations and potential risks. In

Mechanism of Action

Ethyl 2-amino-4-propoxybenzoate works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals to the brain. This mechanism of action is similar to that of other local anesthetics, such as lidocaine and procaine.

Biochemical and Physiological Effects

Ethyl 2-amino-4-propoxybenzoate has been shown to have both local and systemic effects. Local effects include numbness and loss of sensation at the site of application. Systemic effects include methemoglobinemia, a condition in which the oxygen-carrying capacity of the blood is reduced. Methemoglobinemia is a potentially life-threatening condition that can occur when Ethyl 2-amino-4-propoxybenzoate is applied in large amounts or for prolonged periods of time.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-4-propoxybenzoate has several advantages for use in laboratory experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, Ethyl 2-amino-4-propoxybenzoate also has several limitations. It has a relatively low potency compared to other local anesthetics, and its effects are short-lived. Additionally, Ethyl 2-amino-4-propoxybenzoate can interfere with certain assays and may produce false-positive results.

Future Directions

There are several areas of future research that could further our understanding of Ethyl 2-amino-4-propoxybenzoate and its applications. One area of interest is the development of new analogs with improved potency and duration of action. Another area of research is the investigation of the systemic effects of Ethyl 2-amino-4-propoxybenzoate and the development of strategies to mitigate these effects. Finally, there is a need for the development of new analytical methods for the detection and quantification of Ethyl 2-amino-4-propoxybenzoate and other local anesthetics in biological matrices.

Conclusion

In conclusion, Ethyl 2-Amino-4-Propoxybenzoate, or Ethyl 2-amino-4-propoxybenzoate, is a widely used local anesthetic with a well-established mechanism of action. While it has several advantages for use in laboratory experiments, it is important to be aware of its limitations and potential risks. Further research is needed to fully understand the applications and potential of Ethyl 2-amino-4-propoxybenzoate in scientific research.

Synthesis Methods

Ethyl 2-amino-4-propoxybenzoate is synthesized through the esterification of 4-Aminobenzoic acid with ethanol. The reaction is catalyzed by sulfuric acid, and the resulting product is purified through recrystallization.

Scientific Research Applications

Ethyl 2-amino-4-propoxybenzoate is widely used in scientific research, particularly in the field of pharmacology. It is commonly used as a model compound for studying the structure-activity relationships of local anesthetics. Additionally, Ethyl 2-amino-4-propoxybenzoate is used as a reference standard in the development and validation of analytical methods for the detection and quantification of local anesthetics in biological matrices.

properties

Product Name |

Ethyl 2-amino-4-propoxybenzoate |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-amino-4-propoxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-3-7-16-9-5-6-10(11(13)8-9)12(14)15-4-2/h5-6,8H,3-4,7,13H2,1-2H3 |

InChI Key |

RAWOGGWACPEFMQ-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OCC)N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)

![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)